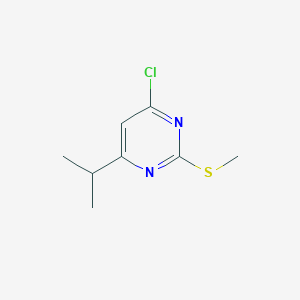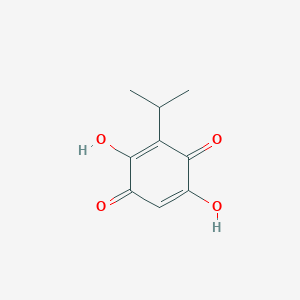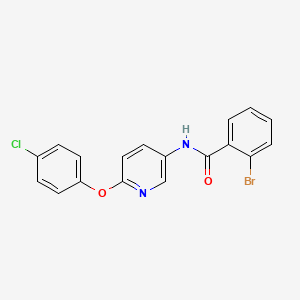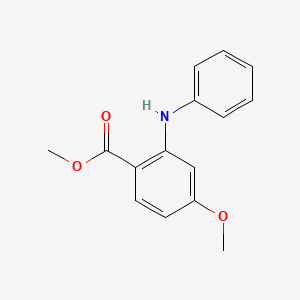
Methyl 2-anilino-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-anilino-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and is characterized by the presence of an anilino group and a methoxy group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxyaniline and methyl benzoate.
Reaction Conditions: The reaction involves the esterification of 2-methoxyaniline with methyl benzoate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed depending on the specific conditions.
Reduction Products: Primary, secondary, or tertiary amines can be produced.
Substitution Products: Halogenated or nitro-substituted derivatives of the compound can be synthesized.
Scientific Research Applications
Methyl 2-anilino-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-anilino-4-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-amino-2-methoxybenzoate
Methyl 2-amino-3-methoxybenzoate
Methyl 5-amino-2-methoxybenzoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-anilino-4-methoxybenzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-12-8-9-13(15(17)19-2)14(10-12)16-11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI Key |
DELMHDAYYSBGMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


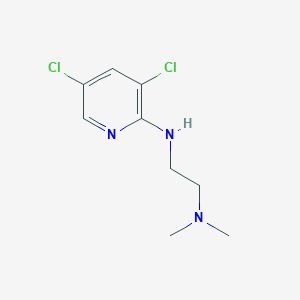
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
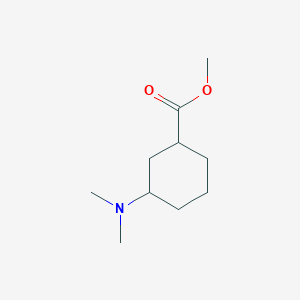
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

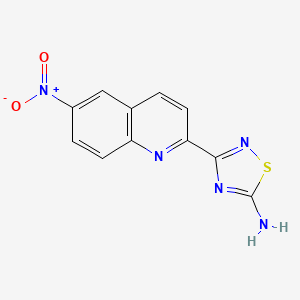
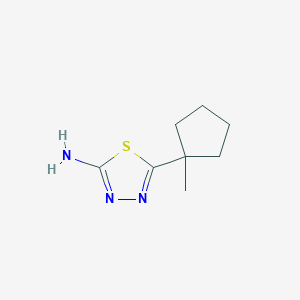
![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
